molecular formula C19H18N2O B7812580 N-2-naphthylphenylalaninamide

N-2-naphthylphenylalaninamide

Cat. No.: B7812580
M. Wt: 290.4 g/mol
InChI Key: QUOLUWPVABJBKU-UHFFFAOYSA-N
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Description

N-2-Naphthylphenylalaninamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a naphthyl group attached to the nitrogen atom of the phenylalaninamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-2-naphthylphenylalaninamide typically involves the reaction of 2-naphthylamine with phenylalanine derivatives. One common method is the condensation reaction between 2-naphthylamine and phenylalanine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity. Post-reaction, the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-2-Naphthylphenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using reagents like bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-2-Naphthylphenylalaninamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-2-naphthylphenylalaninamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    Naphthalene derivatives: Such as 1-naphthylamine and 2-naphthylamine.

    Phenylalanine derivatives: Such as N-phenylalaninamide.

Uniqueness: N-2-Naphthylphenylalaninamide is unique due to the combination of the naphthyl and phenylalanine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-N-naphthalen-2-yl-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-18(12-14-6-2-1-3-7-14)19(22)21-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12,20H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOLUWPVABJBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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